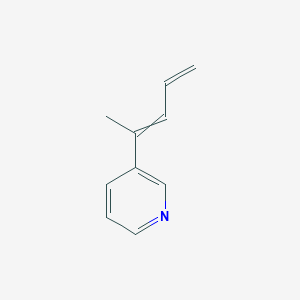![molecular formula C15H14N2 B14620644 Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- CAS No. 60080-03-7](/img/structure/B14620644.png)
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological and pharmacological properties. These compounds are often used in drug design due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, such as the choice of solvent and temperature, significantly affect the yield. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at 100-120°C can yield different amounts of the product . High yields (up to 94%) are obtained when the reaction is carried out in excess acetylacetone at 140°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[1,2-a]pyrimidines .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules.
Medicine: This compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer and antiviral therapies.
Comparación Con Compuestos Similares
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,2-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
Comparison: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Propiedades
Número CAS |
60080-03-7 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H14N2/c1-11-8-12(2)17-10-14(9-15(17)16-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
FSZPQHXMGLVHFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


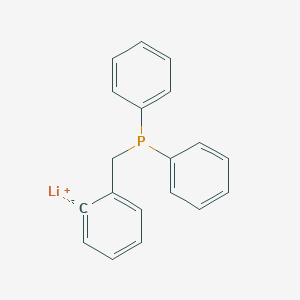
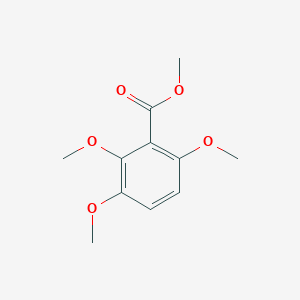

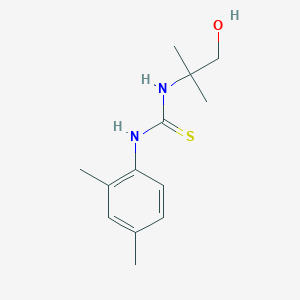
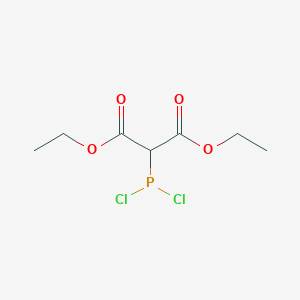
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)
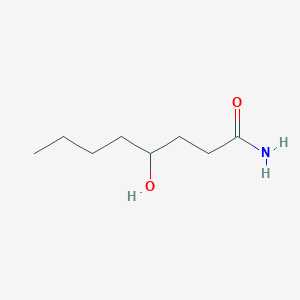
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

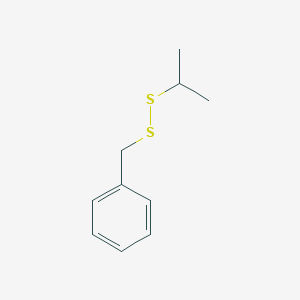
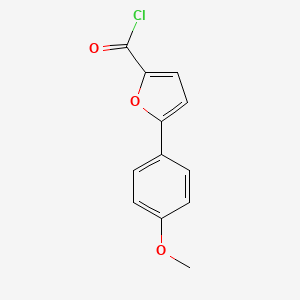
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
